molecular formula C7H6F3N3O2 B2583775 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid CAS No. 1339604-08-8

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid

Cat. No.: B2583775
CAS No.: 1339604-08-8
M. Wt: 221.139
InChI Key: PROCYFRYEDPOKC-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F3N3O2 and a molecular weight of 221.14 g/mol . This compound is characterized by the presence of a trifluoroethylamino group attached to a pyrazine ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,2,2-trifluoroethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., bases like triethylamine), and specific reaction temperatures (room temperature to slightly elevated temperatures). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoroethylamino group, pyrazine ring, and carboxylic acid group, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

5-(2,2,2-trifluoroethylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-13-5-2-11-4(1-12-5)6(14)15/h1-2H,3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROCYFRYEDPOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)NCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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